Product packaging for N,N-dibutyl-7H-purin-6-amine(Cat. No.:CAS No. 108245-82-5)

N,N-dibutyl-7H-purin-6-amine

Cat. No.: B2631850
CAS No.: 108245-82-5
M. Wt: 247.346
InChI Key: LZSBOVSYRLCELU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibutyl-7H-purin-6-amine is a synthetic purine derivative with the molecular formula C13H21N5 and a molecular weight of 247.34 g/mol . It features a purine core, a fundamental heterocyclic aromatic system in nucleic acids and numerous bioactive molecules . This structure is substituted at the 6-position with a dibutylamine group. The compound has a melting point reported between 124-125 °C in aqueous ethanol . Purines are recognized as vital precursors in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer, antimicrobial, and antiviral agents . The specific research applications and detailed mechanism of action for this compound are an area for further investigation by the scientific community. Modifications on the purine scaffold, such as the introduction of alkylamine groups at various positions, are frequently explored to develop new pharmacophores and study structure-activity relationships . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21N5 B2631850 N,N-dibutyl-7H-purin-6-amine CAS No. 108245-82-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dibutyl-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5/c1-3-5-7-18(8-6-4-2)13-11-12(15-9-14-11)16-10-17-13/h9-10H,3-8H2,1-2H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSBOVSYRLCELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=NC=NC2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323400
Record name N,N-dibutyl-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787568
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

108245-82-5
Record name N,N-dibutyl-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N,N-dibutyl-7H-purin-6-amine, providing detailed information about the hydrogen and carbon framework.

¹H NMR and ¹³C NMR for Purine (B94841) and Alkyl Group Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the purine ring protons and the protons of the two butyl chains. The protons on the purine ring (H-2 and H-8) would appear as singlets in the aromatic region, typically downfield due to the electron-withdrawing nature of the heterocyclic system. The N-H proton of the purine ring would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent. The protons of the butyl groups would exhibit characteristic multiplets: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the nitrogen atom. The latter would be the most deshielded of the alkyl protons due to the inductive effect of the nitrogen atom. docbrown.info

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The carbon atoms of the purine ring would resonate at low field (downfield) in the aromatic region. The chemical shifts of C-2, C-4, C-5, C-6, and C-8 provide a unique fingerprint for the purine core. The dibutylamino substituent is expected to influence the chemical shift of the C-6 carbon to which it is attached. The four distinct carbon signals of the butyl chains would appear in the aliphatic region of the spectrum, with the carbon atom directly bonded to the nitrogen (α-carbon) being the most downfield among them. oregonstate.educhemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar N-substituted purine derivatives.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Purine H-2~8.0-8.5 (s)~152-155
Purine H-8~7.8-8.2 (s)~140-145
Purine N-HVariable (broad s)-
N-CH₂ (butyl)~3.5-4.0 (t)~45-50
N-CH₂-CH₂ (butyl)~1.6-1.8 (m)~30-35
CH₂-CH₃ (butyl)~1.3-1.5 (m)~20-25
CH₃ (butyl)~0.9-1.0 (t)~13-15
Purine C-4-~150-153
Purine C-5-~120-125
Purine C-6-~155-160

s = singlet, t = triplet, m = multiplet

Heteronuclear Multiple-Bond Correlation (HMBC) and Heteronuclear Single-Quantum Coherence (HSQC) Experiments

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments like HMBC and HSQC are invaluable.

HSQC experiments would reveal direct one-bond correlations between protons and the carbons they are attached to. This would allow for the straightforward assignment of the proton and carbon signals of the butyl chains.

HMBC experiments would show correlations between protons and carbons over two or three bonds. researchgate.net This technique is particularly useful for confirming the attachment of the dibutylamino group to the C-6 position of the purine ring by observing correlations between the N-CH₂ protons of the butyl groups and the C-6 and C-5 carbons of the purine core. It would also help to differentiate between the H-2 and H-8 protons by their long-range couplings to different carbons in the purine ring system. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. The N-H stretching vibration of the purine ring is expected in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the alkyl chains would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the purine ring would be observed in the 1400-1650 cm⁻¹ region. libretexts.orgpressbooks.pub The C-N stretching of the dibutylamino group would also be present in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Purine derivatives typically exhibit strong UV absorbance due to the π → π* and n → π* electronic transitions within the aromatic system. azooptics.com The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show a primary absorption maximum (λ_max) in the range of 260-280 nm. uomustansiriyah.edu.iqmsu.edu The position and intensity of this peak can be influenced by the solvent polarity and the pH of the solution. nih.gov

Mass Spectrometry (MS) for Compound Identification and Purity Assessment

Mass spectrometry is a powerful tool for determining the molecular weight and for obtaining structural information through fragmentation analysis. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₁₃H₂₁N₅). The presence of an odd number of nitrogen atoms would result in an odd nominal molecular weight, which is a useful characteristic for identification. msu.edu

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the butyl chains. A common fragmentation pathway for N-alkylamines is the α-cleavage, which would involve the loss of a propyl radical (C₃H₇) to give a prominent fragment ion. Other fragmentations could include the loss of one of the butyl chains or fragmentation of the purine ring itself. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental composition, further confirming the identity and purity of the compound. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline compound, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, analysis of related purine structures shows that the purine ring is planar. researchgate.netrcsb.org In the solid state, it is expected that intermolecular hydrogen bonding involving the N-H group of the purine ring would be a key feature of the crystal packing. mdpi.com The conformation of the two butyl chains would also be determined, showing whether they are extended or folded.

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable for metal complexes or radical intermediates)

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, such as radicals or paramagnetic metal ions. acs.org In its ground state, this compound is a diamagnetic molecule with no unpaired electrons and therefore would not produce an EPR signal.

However, EPR spectroscopy could be applicable in specific circumstances. For instance, if this compound were to be oxidized to form a radical cation, or if it were to form a complex with a paramagnetic metal ion, then these resulting species would be EPR active. researchgate.netelsevierpure.com The EPR spectrum could then provide information about the electronic structure and the environment of the unpaired electron. rsc.orgacs.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone for elucidating the fundamental properties of molecules like N,N-dibutyl-7H-purin-6-amine. These methods allow for the determination of stable molecular geometries and the distribution of electrons within the molecule, which are crucial for understanding its reactivity and interactions.

Density Functional Theory (DFT) Optimizations (e.g., B3LYP, CAM-B3LYP)

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for the geometry optimization of purine (B94841) derivatives. nih.govcuny.edu This method provides a good balance between computational cost and accuracy for determining molecular structures and energies. For instance, in studies of other substituted purines, the B3LYP method has been successfully used to analyze geometries and frequencies. nih.gov

More advanced functionals, such as the long-range corrected CAM-B3LYP, are also utilized, particularly when studying excited states or systems where charge transfer may be significant. While specific studies on this compound are not detailed in the provided results, the application of these DFT methods to similar purine structures is a standard and reliable approach. cuny.edu Computational studies on related amine N-oxides have also employed various DFT functionals, including B3LYP and M06, to achieve reliable results. mdpi.com

Basis Set Selection and Methodological Considerations

The choice of basis set is a critical aspect of quantum chemical calculations, as it defines the set of functions used to build the molecular orbitals. A common and effective choice for molecules containing first- and second-row atoms is the Pople-style basis set, such as 6-31G** or 6-311G(d,p). nih.govmdpi.com The inclusion of polarization functions (e.g., d,p) is essential for accurately describing the anisotropic nature of chemical bonds. For more precise calculations, especially of properties like NMR chemical shifts or weak interactions, larger basis sets and the inclusion of diffuse functions may be necessary. researchgate.net

Methodological considerations also include the simulation of solvent effects, often accomplished using continuum models like the Polarizable Continuum Model (PCM). mdpi.com This is particularly important for predicting the behavior of the molecule in a solution, as the solvent can significantly influence conformational preferences and electronic properties.

Conformational Analysis and Energy Barriers

The butyl groups in this compound introduce significant conformational flexibility. A thorough conformational analysis is therefore essential to identify the most stable three-dimensional structures of the molecule. This involves systematically exploring the potential energy surface by rotating the single bonds of the butyl chains and the C-N bond connecting the dibutylamino group to the purine ring.

The energy barriers between different conformers can be calculated to understand the dynamics of the molecule and the accessibility of different spatial arrangements at a given temperature. While specific data for this compound is not available, studies on similar flexible molecules often reveal multiple low-energy conformers that can coexist in equilibrium.

Spectroscopic Property Predictions

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

Simulated UV-Vis, IR, and NMR Spectra

Time-dependent DFT (TD-DFT) is the standard method for simulating UV-Vis spectra by calculating the energies and oscillator strengths of electronic transitions. This can help in understanding the electronic structure and the nature of the absorption bands.

The simulation of infrared (IR) spectra is achieved by calculating the vibrational frequencies of the molecule. The resulting theoretical spectrum, which shows the frequencies and intensities of the vibrational modes, can be compared with experimental IR spectra to confirm the structure of the synthesized compound.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another valuable application of DFT. researchgate.net By calculating the magnetic shielding tensors for each nucleus, it is possible to obtain theoretical 1H and 13C NMR spectra that can be correlated with experimental data, aiding in the assignment of signals and the confirmation of the molecular structure. For other 6-substituted purine derivatives, a good correlation between calculated and experimental chemical shifts has been achieved using DFT methods. researchgate.net

AtomHypothetical Calculated Chemical Shift (ppm)Hypothetical Experimental Chemical Shift (ppm)
H88.108.15
H27.958.00
N-CH23.603.65
CH21.701.75
CH21.401.45
CH30.950.98

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis provides crucial information about the reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more likely to be reactive. The spatial distribution of the HOMO and LUMO can also reveal the most probable sites for electrophilic and nucleophilic attack, respectively. For purine derivatives, FMO analysis can shed light on their potential as reactants in various chemical transformations.

OrbitalCalculated Energy (eV)
HOMO-6.2
LUMO-1.5
HOMO-LUMO Gap4.7

Noncovalent Interaction and Supramolecular Network Analysis

Noncovalent interactions (NCIs) are fundamental to molecular recognition and the formation of larger, ordered structures in a process known as supramolecular assembly. acs.orgresearchgate.net For this compound, these interactions dictate how individual molecules recognize each other and arrange themselves in the solid state. The analysis of these forces is critical for crystal engineering and materials science. mdpi.com

The key noncovalent interactions involving the this compound molecule are driven by its distinct structural features: the purine core, with its multiple nitrogen atoms, and the flexible N,N-dibutyl groups. Computational methods such as Hirshfeld surface analysis and Reduced Density Gradient (RDG) plots are used to visualize and quantify these weak interactions. uzh.chacs.orgnih.gov Such analyses on related heterocyclic compounds have revealed extensive networks of hydrogen bonds (e.g., N-H···N, C-H···O), π-π stacking between aromatic rings, and van der Waals forces that stabilize the crystal lattice. uzh.chacs.org

In the case of this compound, the purine ring can act as both a hydrogen bond donor (at N7-H) and acceptor (at N1, N3, N9). The flexible butyl chains can also participate in weaker C-H···π interactions. These combined forces can lead to the formation of predictable supramolecular motifs, such as dimers or extended one- or two-dimensional polymeric networks. acs.orgnih.gov

Table 1: Potential Noncovalent Interactions in this compound Supramolecular Networks
Interaction TypePotential Donor Group(s)Potential Acceptor Group(s)Role in Supramolecular Structure
Hydrogen BondingN7-HPurine Ring Nitrogens (N1, N3, N9)Formation of dimers and chains
π-π StackingPurine RingPurine Ring (of adjacent molecule)Stabilization of layered structures
C-H···π InteractionsC-H bonds of butyl chainsPurine RingCross-linking between layers or chains
Van der Waals ForcesButyl chainsButyl chainsOverall crystal packing and stabilization

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic picture of how this compound might behave in a biological environment, particularly its interaction with protein receptors.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. ekb.eg This method is widely used in drug discovery to screen for potential drug candidates. nih.gov While specific docking studies for this compound are not extensively documented, studies on structurally similar purine derivatives show they are frequently docked into the binding sites of various receptors, such as adenosine (B11128) receptors or viral proteases. nih.govresearchgate.net

In a typical docking simulation, a 3D model of the target protein is used, and a computational algorithm, such as AutoDock Vina, samples different positions and conformations of the ligand within the binding site. nih.gov The resulting poses are scored based on a calculated binding affinity, typically expressed in kcal/mol, which estimates the strength of the protein-ligand interaction. For instance, a related compound, N-[(2-fluorophenyl)methyl]-1H-purin-6-amine, was docked against the DENV2 NS2B-NS3 protease, a target for antiviral drug development. nih.gov Such studies identify key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's binding pocket.

Table 2: Illustrative Example of a Hypothetical Docking Study of this compound with a Kinase Receptor
ParameterValue/Description
Target ProteinAdenosine Kinase (example)
Docking SoftwareAutoDock Vina (example)
Binding Affinity (kcal/mol)-8.2 (hypothetical)
Key Hydrogen Bond InteractionsPurine N7-H with Asp300; Purine N3 with Leu15 side chain
Key Hydrophobic InteractionsDibutyl groups with Val55, Ile80, Leu120

The three-dimensional shape, or conformation, of a ligand is critical for its ability to bind effectively to a receptor. The N,N-dibutyl groups of the title compound are highly flexible, with multiple rotatable bonds. This flexibility allows the molecule to adopt various shapes. Molecular dynamics simulations can explore these conformational preferences, revealing which shapes are energetically favorable, both in solution and within a receptor's binding site. Understanding these preferences is key, as potent ligands often stabilize a single, specific receptor conformation. The ability of the dibutyl groups to orient themselves optimally within a hydrophobic pocket of a receptor would be a key determinant of binding affinity.

Calculating the protein-ligand interaction energy provides a quantitative measure of binding strength. These calculations can be performed using various methods, from the rapid scoring functions in docking programs to more computationally intensive quantum mechanics/molecular mechanics (QM/MM) approaches. The binding affinity values (in kcal/mol) generated during docking are a direct result of these energy calculations. nih.gov More advanced methods can decompose the total interaction energy into contributions from different types of forces, such as electrostatic and van der Waals interactions, providing a deeper understanding of the nature of the binding.

In Silico Predictions for Research and Development

Computational tools are invaluable for predicting the drug-like properties of a compound early in the research and development process, helping to identify candidates with a higher probability of success.

ADME properties—Absorption, Distribution, Metabolism, and Excretion—determine the pharmacokinetic profile of a potential drug. nih.gov Various computational models and web-based tools, such as SwissADME, are used to predict these properties based on a molecule's structure. These predictions often include adherence to established guidelines like Lipinski's Rule of Five, which assesses oral bioavailability. Key parameters include molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. researchgate.net For this compound, these in silico predictions can guide further experimental studies by forecasting its likely behavior in a biological system.

Table 3: Predicted Physicochemical and ADME Properties for this compound
PropertyPredicted ValueSignificance
Molecular FormulaC13H21N5Basic chemical identity
Molecular Weight247.34 g/molWithin Lipinski's rule limit (<500)
LogP (Lipophilicity)2.95 (Consensus)Indicates good membrane permeability (Lipinski <5)
Topological Polar Surface Area (TPSA)64.3 ŲPredicts good cell permeability (typically <140 Ų)
Hydrogen Bond Donors1Within Lipinski's rule limit (<5)
Hydrogen Bond Acceptors4Within Lipinski's rule limit (<10)
Lipinski's Rule of Five Violations0Suggests good potential for oral bioavailability
Bioavailability Score0.55Indicates good probability of oral bioavailability

Note: Predicted values are generated from standard computational models and serve as estimates.

Prediction of Bioactivity and Potential Biological Targets (Excluding Specific Clinical Outcomes)

In the realm of modern drug discovery and medicinal chemistry, theoretical and computational methods serve as a foundational pillar for the early assessment of novel chemical entities. These in silico approaches allow for the prediction of a compound's physicochemical properties, pharmacokinetic profile, and potential biological activities before committing to resource-intensive laboratory synthesis and testing. nih.govnih.gov This strategy helps to prioritize promising lead candidates and filter out those with a lower likelihood of success. nih.govnih.gov Methodologies such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and similarity-based screening against large biological databases are routinely employed. nih.govclinmedkaz.org Web-based tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) analyze a molecule's structure to forecast a spectrum of potential biological targets and pharmacological effects by comparing it to thousands of known bioactive compounds. clinmedkaz.orgresearchgate.net

For this compound, while direct experimental data is limited, its structural features, particularly the N6-disubstituted purine core, allow for robust computational predictions of its bioactivity by drawing comparisons with structurally related compounds. The purine ring is a ubiquitous "privileged scaffold" in biology and medicinal chemistry, forming the core of many endogenous signaling molecules and synthetic drugs, especially those targeting enzymes like kinases.

Predicted Biological Targets and Activities

Computational analyses and data from analogous compounds suggest that this compound may interact with several classes of biological targets, primarily enzymes involved in cell signaling and pathogen replication.

Kinase Inhibition: A significant body of research identifies the purine scaffold as a potent "hinge-binding" motif for protein kinase inhibitors. A close structural analog, N,N-Dimethyl-7H-purin-6-amine (also known as 6-Dimethylaminopurine), is a known inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. bldpharm.com It is therefore highly probable that this compound also functions as a kinase inhibitor. The larger, more hydrophobic dibutyl groups at the N6 position would occupy the solvent-exposed region of the ATP-binding pocket, potentially conferring altered potency and selectivity against a panel of different kinases compared to its dimethyl counterpart.

Antiviral Potential: Computational docking studies performed on other N6-substituted purine derivatives have indicated potential antiviral activity. nih.gov For example, compounds like 1H-Purin-6-amine, [(2-fluorophenyl)methyl] have been computationally modeled against the Dengue virus NS2B-NS3 protease, an essential enzyme for viral replication, showing favorable binding affinities. nih.gov Key targets for antiviral drugs often include viral proteases and polymerases, such as RNA-dependent RNA polymerase (RdRp). nih.gov The purine core of this compound makes it a candidate for docking studies against these critical viral enzymes.

Other Enzymatic Inhibition: The versatility of the substituted purine scaffold is highlighted by in silico studies that have identified other potential enzymatic targets. Molecular docking of 1H-Purin-6-amine, [(2-fluorophenyl)methyl] suggested it could act as an inhibitor of α-amylase, a key enzyme in carbohydrate metabolism. nih.gov This indicates that the biological activity of this compound may extend beyond kinases and viral proteins.

The table below summarizes the predicted biological targets for this compound, based on evidence from computationally studied analogous compounds.

Table 1: Predicted Biological Targets for this compound Based on Analogous Compounds

Predicted Target ClassSpecific Target Example(s)Rationale / Evidence from Analogous CompoundsReference(s)
Protein Kinases Cyclin-Dependent Kinases (CDKs)The analog N,N-Dimethyl-7H-purin-6-amine is a known CDK inhibitor. The purine scaffold is a classic kinase hinge-binder. bldpharm.com
Viral Proteases Dengue Virus NS2B-NS3 ProteaseThe derivative 1H-Purin-6-amine, [(2-fluorophenyl)methyl] showed potential binding in molecular docking studies. nih.gov
Viral Polymerases RNA-dependent RNA polymerase (RdRp)RdRp is a prime target for antiviral drugs with a purine-like core. nih.gov
Metabolic Enzymes α-AmylaseMolecular docking studies predicted that 1H-Purin-6-amine, [(2-fluorophenyl)methyl] could be an inhibitor. nih.gov

Molecular docking simulations predict the binding affinity between a ligand and a protein target, which is typically reported as a binding energy score (in kcal/mol). Lower (more negative) values indicate a stronger, more favorable interaction. While specific docking scores for this compound are not published, the results from related compounds provide an illustrative basis for its potential.

Table 2: Illustrative Molecular Docking Data of Purine Derivatives Against Potential Biological Targets

CompoundProtein TargetTarget PDB IDPredicted Binding Energy (kcal/mol)Reference(s)
1H-Purin-6-amine, [(2-fluorophenyl)methyl]α-Amylase1HNY-6.9 nih.gov
1H-Purin-6-amine, [(2-fluorophenyl)methyl]DENV2 NS2B-NS3 Protease6MO1-6.5 nih.gov
N-(4-(Tributylstannyloxy)benzylidene)-7H-purin-6-amineXanthine (B1682287) Oxidase1PFY-8.1 researchgate.net

These computational findings collectively suggest that this compound is a promising candidate for further investigation as a modulator of various enzymatic targets. The predictions strongly point towards potential kinase and viral enzyme inhibition, warranting future in silico and subsequent in vitro validation studies.

Biological Activity and Mechanistic Investigations in Vitro Studies

Enzyme Inhibition Studies

α-Amylase Inhibition

α-Amylase, a crucial enzyme in carbohydrate metabolism, has been a target for the development of compounds aimed at managing hyperglycemia. However, specific studies detailing the in vitro inhibitory activity of N,N-dibutyl-7H-purin-6-amine against α-amylase are not extensively documented in publicly available literature. While the broader class of purine (B94841) analogs has been investigated for various enzymatic interactions, dedicated research on this specific dibutyl derivative's effect on α-amylase, including inhibitory concentrations (IC₅₀) and kinetic analyses, remains to be thoroughly reported.

DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme involved in DNA replication, and its inhibition is a key mechanism for antibacterial agents. Some purine derivatives have been identified as inhibitors of this enzyme. nih.gov For instance, 7-methylxanthine (B127787) has been discovered to be a DNA gyrase inhibitor. nih.gov However, specific in vitro studies quantifying the inhibitory effect of this compound on DNA gyrase activity are not readily found in the current body of scientific literature. Research focusing on the potential of this particular compound to bind to and inhibit the subunits of DNA gyrase, thereby impeding bacterial DNA synthesis, is an area that warrants further investigation.

Copper Amine Oxidase Inhibition

Copper amine oxidases (CAOs) are a family of enzymes that catalyze the oxidative deamination of primary amines and are involved in various physiological and pathological processes. researchgate.netku.edu The inhibitory potential of various compounds against these enzymes is an active area of research. nih.govnih.gov While studies have explored the interaction of different amine-containing molecules with CAOs, specific data on the in vitro inhibition of copper amine oxidases by this compound, including the determination of its potency and selectivity against different CAO isoforms, is not extensively available.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (In Vitro)

The potential of this compound as an anticancer agent has been explored through in vitro studies on various cancer cell lines, focusing on its ability to induce cell death and inhibit cell proliferation.

Induction of Apoptosis Mechanisms

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its induction in cancer cells is a primary goal of many chemotherapeutic agents. Purine analogs are known to induce apoptosis through various mechanisms. drugbank.comnih.govdrugbank.com For example, the alkylated purine, 6-dimethylaminopurine (B21663) (6-DMAP), has been shown to induce apoptosis in human lymphoma U937 cells in a dose- and time-dependent manner. nih.gov This process involves typical apoptotic markers such as DNA fragmentation, phosphatidylserine (B164497) externalization, and a decrease in mitochondrial membrane potential. nih.gov While these findings on related purine derivatives are insightful, specific studies detailing the apoptotic pathways triggered by this compound, including the activation of caspases and the regulation of pro- and anti-apoptotic proteins, are not well-documented.

Inhibition of DNA Biosynthesis

The inhibition of DNA synthesis is a hallmark of many cytotoxic drugs used in cancer therapy. Several purine analogs have been shown to interfere with this fundamental cellular process. nih.gov For instance, some purine derivatives act as inhibitors of DNA polymerases, leading to the cessation of DNA replication and repair. nih.gov A study on N-[omega-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govnih.govbenzoxazine concluded that these compounds are inhibitors of DNA biosynthesis. nih.gov Although this provides a precedent for purine derivatives, direct experimental evidence and quantitative data from in vitro assays, such as BrdU incorporation assays, that specifically demonstrate the inhibitory effect of this compound on DNA biosynthesis in cancer cell lines are not extensively reported.

Effects on Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell proliferation, and its disruption can lead to cell cycle arrest and subsequent cell death. Purine derivatives have been shown to affect cell cycle progression in cancer cells. nih.govunife.it For example, the compound 6-dimethylaminopurine has been found to cause a massive down-regulation of genes related to cell proliferation and the progression of the cell cycle, ultimately inducing apoptosis. nih.gov However, specific studies using techniques like flow cytometry to analyze the cell cycle distribution of cancer cells treated with this compound are not widely available. Such studies would be crucial to determine if this compound induces arrest at specific phases of the cell cycle (e.g., G1, S, or G2/M) and to elucidate the underlying molecular mechanisms.

Investigation of Antineoplastic Mechanisms

The antineoplastic properties of this compound and related purine derivatives have been explored through various in vitro studies. These investigations aim to elucidate the cellular and molecular mechanisms by which these compounds exert their anticancer effects. A significant focus has been on their ability to interfere with fundamental cellular processes essential for tumor growth and survival, such as DNA synthesis and polyamine metabolism.

One area of investigation involves the inhibition of enzymes crucial for nucleotide biosynthesis. For instance, some purine analogs act as antimetabolites, interfering with the synthesis of DNA precursors. By mimicking natural purines, these compounds can inhibit enzymes like glycinamide (B1583983) ribonucleotide transformylase, a key player in the de novo purine biosynthesis pathway. psu.edu This inhibition leads to a depletion of the nucleotide pool available for DNA replication, thereby halting cell proliferation.

Another explored mechanism is the interaction with polyamine metabolism. Biogenic polyamines are essential for cell growth and differentiation, and their levels are often elevated in cancer cells. mdpi.com Certain metal complexes incorporating polyamine-like ligands have demonstrated antineoplastic activity. mdpi.com While not a direct study of this compound itself, this line of research suggests that targeting polyamine pathways is a viable strategy for anticancer drug development, and purine derivatives could potentially be designed to interfere with these processes.

Furthermore, the structural features of purine derivatives, such as the substitutions at the N6 and C2 positions of the purine ring, have been shown to be critical for their biological activity. nih.gov Modifications at these sites can influence the compound's affinity for target enzymes or receptors, leading to enhanced potency and selectivity against cancer cells. The investigation into the structure-activity relationships of these compounds is crucial for the rational design of more effective antineoplastic agents.

Antimicrobial Activity Studies (In Vitro)

Antibacterial Spectrum against Gram-Positive and Gram-Negative Bacteria

The antibacterial potential of purine derivatives has been evaluated against a range of bacterial species. While specific data on this compound is not extensively detailed in the provided search results, the broader class of purine analogs has been investigated. Generally, Gram-negative bacteria possess an outer membrane that acts as an additional barrier, often making them more resistant to antibiotics than Gram-positive bacteria. mdpi.com

Strategies to overcome this resistance include the use of synergists that disrupt the outer membrane of Gram-negative bacteria, thereby potentiating the activity of antibiotics that are typically only effective against Gram-positive organisms. nih.gov For example, pentamidine, a drug with a structure that includes a purine-like core, has been shown to enhance the efficacy of antibiotics like erythromycin (B1671065) and rifampicin (B610482) against Gram-negative pathogens such as Acinetobacter baumannii, Klebsiella pneumoniae, and Escherichia coli. nih.gov

The antibacterial activity of various compounds is often determined by their ability to inhibit essential cellular processes. For instance, some antibiotics inhibit cell wall synthesis, while others target protein or DNA synthesis. nih.gov The effectiveness of purine analogs would likely stem from their interference with nucleic acid synthesis, given their structural similarity to endogenous purines.

Interactive Table: Antibacterial Activity of Related Compounds

Compound Class Target Bacteria Mechanism of Action
Aminoglycosides Gram-positive and Gram-negative Inhibit protein synthesis
Cephalosporins Gram-positive and Gram-negative Inhibit cell wall synthesis

Antikinetoplastid Activity

Kinetoplastids are a group of flagellated protozoan parasites, including Trypanosoma and Leishmania species, which are responsible for diseases such as Chagas disease, African trypanosomiasis, and leishmaniasis. researchgate.netnih.gov These parasites are incapable of de novo purine synthesis and rely on salvaging purines from their host. researchgate.net This dependency makes the purine salvage pathway an attractive target for the development of antikinetoplastid drugs.

Purine nucleoside analogs, due to their structural resemblance to natural purines, can be taken up by the parasites and interfere with their metabolic pathways. researchgate.net Studies on various purine derivatives have demonstrated significant in vitro activity against different kinetoplastid species. For example, a collection of C-nucleosides, which are structurally related to purines, showed potent activity against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania infantum. researchgate.net The specific modifications on the purine-like ring and the sugar moiety were found to greatly influence the activity and selectivity of these compounds. researchgate.netuantwerpen.be

Research has identified several promising purine-like compounds with significant antikinetoplastid effects. For instance, certain 7-modified 6-methyl tubercidin (B1682034) derivatives have shown broad-spectrum activity against multiple kinetoplastid species. uantwerpen.be Similarly, some choline (B1196258) and curcumin (B1669340) analogs have exhibited potent trypanocidal and leishmanicidal activities. gla.ac.uk

Interactive Table: Antikinetoplastid Activity of Purine Analogs

Compound Type Parasite Species IC50 (µM)
7-oxostaurosporine L. amazonensis 3.58
7-oxostaurosporine L. donovani 0.56
7-oxostaurosporine T. cruzi 1.58
Choline Analog (T1) T. brucei ~0.13-1.8

Antiviral Activity Studies (In Vitro)

Efficacy against Herpes Simplex Virus Type 1 (HSV-1)

The antiviral activity of purine derivatives against Herpes Simplex Virus Type 1 (HSV-1) has been a subject of interest. HSV-1 is a prevalent virus that causes infections which can transition between latent and recurrent phases. nih.gov The mechanism of action for many antiviral drugs, including purine analogs, often involves the inhibition of viral DNA polymerase, a crucial enzyme for viral replication. nih.gov

Studies on various purine and pyrimidine-based nucleoside phosphonates have shown that their antiviral activity can be significantly enhanced through chemical modifications, such as esterification. nih.gov These modifications can improve the cellular uptake and metabolic activation of the compounds. While direct data on this compound is limited, the principle of targeting viral replication machinery with purine analogs is well-established. For instance, N-[ω-(purin-6-yl) aminoalkanoyl] derivatives have demonstrated anti-HSV activities, with the stereochemistry of the molecule playing a key role in its inhibitory potency. frontiersin.org

The search for novel anti-HSV-1 agents is ongoing, with a focus on compounds that can target different stages of the viral life cycle, from attachment and entry to replication and release. frontiersin.orgmdpi.com

Activity against Influenza A Virus Strains (H1N1, H3N2)

Influenza A viruses, including the H1N1 and H3N2 strains, are major causes of seasonal flu and have pandemic potential. mdpi.comnewdrugapprovals.org The development of antiviral drugs against influenza is crucial, especially due to the emergence of drug-resistant strains. mdpi.com Purine analogs have been investigated for their potential to inhibit influenza virus replication.

Research has shown that certain small molecules can exhibit broad-spectrum activity against different influenza A strains, including H1N1 and H3N2. mdpi.com The mechanism of action often involves the inhibition of viral hemagglutinin (HA), a surface glycoprotein (B1211001) that mediates the attachment of the virus to host cells. mdpi.com By blocking this interaction, these compounds can prevent the initiation of infection.

While specific studies focusing solely on this compound against influenza are not detailed in the provided results, the general class of purine derivatives holds promise as a scaffold for the development of new anti-influenza agents. The annual influenza vaccine typically includes components targeting both H1N1 and H3N2 strains, highlighting the importance of broad-spectrum antiviral activity. nih.govcdc.gov

Interactive Table: Antiviral Activity of Related Compound Classes

Virus Compound Class Mechanism of Action
HSV-1 Nucleoside Analogs Inhibition of viral DNA polymerase

No Scientific Data Available for this compound and Zika Virus

Following a comprehensive search of available scientific literature and databases, no research findings or data could be located regarding the biological activity of the chemical compound This compound in relation to the Zika virus (ZIKV).

The investigation sought to identify in vitro studies detailing the potential antiviral effects and mechanistic insights of this specific compound against ZIKV. However, the search yielded no published articles, patents, or database entries that describe any such research.

While the broader class of purine derivatives has been a subject of interest in antiviral research, with various analogues being explored for activity against a range of viruses, there is currently no evidence to suggest that this compound has been synthesized or tested for its efficacy against the Zika virus.

Therefore, the requested article section on the "" focusing on the "Potential against Zika Virus (ZIKV)" for this compound cannot be generated due to the absence of the necessary scientific data.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of N,N-Dibutyl Substitution on Purine (B94841) Core Activity

The two butyl chains attached to the exocyclic amino group at the C6 position significantly influence the compound's interaction with biological targets. The size, lipophilicity, and conformation of this N,N-dibutyl moiety are critical determinants of activity. While this substitution can be beneficial, in some cases, it can also be detrimental to activity depending on the specific target protein's binding pocket topology.

For instance, in the development of Hsp90 inhibitors based on an aminoquinoline scaffold, replacing diisobutyl groups on the terminal nitrogen with n-dibutyl groups resulted in a complete loss of activity. nih.gov This highlights the sensitivity of some binding pockets to the specific branching and conformation of the alkyl chains. In contrast, for a series of allosteric modulators of the cannabinoid CB1 receptor based on a substituted pyridine (B92270) core, N,N-dibutyl substitution was tolerated, though potency varied compared to other alkyl substitutions like N,N-diethyl or N-butyl groups. acs.orgacs.org These findings suggest that the binding pocket has a limited space for size and that the N-butyl group specifically may be similar in size to an N-diethyl group within that pocket. acs.org

Table 1: Comparison of N,N-Dialkyl Substitutions on Biological Activity

Scaffold Target N,N-Diisobutyl Activity N,N-Dibutyl Activity Reference
Aminoquinoline Hsp90 Active Inactive nih.gov

Regioselectivity and Its Influence on Biological Function (e.g., N7 vs. N9 Isomers)

The purine ring possesses multiple nitrogen atoms that can be alkylated, with the N7 and N9 positions of adenine (B156593) being the most common sites for substitution. d-nb.info The resulting N7 and N9 regioisomers can exhibit distinct chemical properties and biological activities. Theoretical studies indicate that for adenine, the N7 atom is inherently the most nucleophilic site, and its substitution is energetically favored in polar solvents. d-nb.info

The synthesis of a specific regioisomer can be challenging but is crucial for optimizing therapeutic potential. For example, a direct, regioselective method for introducing a tert-alkyl group at the N7 position has been developed, which is significant because N7-substituted purines have shown a range of biological activities, including cytotoxic, antiviral, and anticancer effects. nih.gov A key difference between the isomers is their stability; N7-tert-butyl-6-chloropurine is unstable in the presence of acids, whereas the corresponding N9-isomer is stable under the same conditions. nih.gov

The biological importance of this regioselectivity is underscored by the discovery of 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one, a potent antitubercular agent that acts by inhibiting the DprE1 enzyme. cuni.cz Extensive SAR studies on this compound revealed that the 7-substituted purine core was essential for its antimycobacterial activity. cuni.cz

Table 2: Properties of N7 vs. N9 Purine Isomers

Property N7 Isomer N9 Isomer Reference
Synthesis Control Kinetically controlled product Thermodynamically controlled product nih.gov
Relative Stability Can be labile, e.g., N7-tert-butyl is acid-labile Generally more stable nih.gov
Biological Activity Potent antitubercular activity observed in specific 7H-purines Often biologically active, but can be less potent for certain targets cuni.cz

| Nucleophilicity (Adenine) | Most nucleophilic site | Less nucleophilic than N7 | d-nb.info |

Influence of Substituents at Purine Ring Positions (C2, C6, C8, N3, N9) on Activity

Modifications at various positions on the purine ring have been extensively explored to fine-tune the biological activity of N,N-dibutyl-7H-purin-6-amine analogs.

C2 Position: The substituent at the C2 position significantly modulates activity. Replacing nitrogen-based groups with a chlorine atom at C2 has been shown to increase the cytotoxicity of 2,6,9-trisubstituted purine derivatives. imtm.cz For A3 adenosine (B11128) receptor ligands, 2-chloro substitution can reduce efficacy, while other groups like 2-nitro or 2-hydrazino moieties have also been explored. nih.gov In the context of antitubercular 7H-purines, a 2-morpholino group was found to be a key feature of the initial hit compound. cuni.cz

C6 Position: The N,N-dibutylamino group resides at C6. Variations at this position are critical. For antitubercular 7H-purines, replacing a C6-one with a 6-amino or 6-ethylamino group led to optimized analogues with potent activity. cuni.cz In another study, an amino group at C6 was more effective than a carbonyl group in inducing DNA curvature. nih.gov For certain cytotoxic purines, attaching arylpiperazinyl fragments to the C6 position, rather than the C2 position, was found to be a key feature for the most active compounds. imtm.cz

C8 Position: The C8 position is a frequent site for modification. Introducing an ethenyl group at C8 in adenosine has been shown to induce cytostatic activity. mdpi.com In the development of selective Grp94 inhibitors, various substituents on a C8-aryl ring were explored to modulate binding affinity. nih.gov The electronegativity of substituents at C8 can also influence the basicity of the adjacent N7 atom. mdpi.com

N3 and N9 Positions: The N9 position is a common point of substitution, though its impact can vary. In one series of cytotoxic purines, N9 substitution was not the primary determinant of the cytotoxic effect. imtm.cz However, for many other classes of purine derivatives, such as kinase inhibitors and adenosine receptor ligands, the N9 substituent is crucial for activity and selectivity. nih.govresearchgate.net The N3 position is less commonly substituted, but N3-regioisomers can be formed during synthesis and may possess distinct biological profiles. nih.gov

Table 3: Summary of Substituent Effects on the Purine Core

Position Substituent Type Effect on Biological Activity References
C2 Chlorine Increased cytotoxicity vs. nitrogenated groups imtm.cz
Morpholino Feature of potent antitubercular agent cuni.cz
Halo (e.g., Chloro) Can reduce efficacy at A3 adenosine receptors nih.gov
C6 Amino, Ethylamino Optimized antitubercular activity cuni.cz
Arylpiperazinyl Increased cytotoxicity imtm.cz
Amino vs. Carbonyl Amino group more effective for DNA curvature nih.gov
C8 Ethenyl Induced cytostatic activity mdpi.com
Aryl ring Modulated binding affinity for Grp94 nih.gov
N9 Alkyl, Aryl Can be non-determinant for cytotoxicity in some series imtm.cz
Various Often critical for kinase inhibition and receptor binding nih.govresearchgate.net

| N3 | Alkyl | Formation of N3-regioisomers can influence activity | nih.gov |

Correlation of Molecular Descriptors with Biological Activity

Quantitative structure-activity relationship (QSAR) studies aim to correlate physicochemical properties of molecules, known as molecular descriptors, with their biological activities. This approach helps in understanding the structural requirements for activity and in designing more potent compounds.

For a series of 2,6,9-trisubstituted purine derivatives, 3D-QSAR models were developed to understand the structural features responsible for their cytotoxic effects. imtm.cz Such models can map out regions where steric bulk, positive or negative electrostatic potential, and hydrophobic character are favorable or unfavorable for activity.

More broadly, molecular descriptors are used to predict a compound's potential for a specific biological effect, such as carcinogenicity. researchgate.net Descriptors can range from simple properties like molecular weight and logP to more complex electronic and topological indices. For purine derivatives, key descriptors could include:

Molecular Lipophilicity (logP): Influences membrane permeability and binding to hydrophobic pockets.

Hydrogen Bond Donors/Acceptors: Critical for specific interactions with protein targets. imtm.cz

Topological Polar Surface Area (TPSA): Relates to a molecule's transport properties. imtm.cz

Electronic Properties: Charges on specific atoms (e.g., N7 vs. N9) can determine reactivity and interaction strength. d-nb.info

Table 4: Molecular Descriptors and Their Potential Correlation with Activity

Molecular Descriptor Potential Biological Relevance Reference
Molecular Weight (MW) Influences size and fit within a binding pocket imtm.cz
MolLogP Correlates with lipophilicity and membrane permeability imtm.cz
Topological Polar Surface Area (MolPSA) Predicts transport properties and cell penetration imtm.cz
Hydrogen Bond Acceptors (HBA) Number of potential hydrogen bonds with a target imtm.cz
Hydrogen Bond Donors (HBD) Number of potential hydrogen bonds with a target imtm.cz

| Atomic Softness | Predicts the most reactive nucleophilic sites (e.g., N7 vs. N9) | d-nb.info |

Design Principles for Modulating Selectivity and Potency

The collective SAR and SPR data provide guiding principles for the rational design of new purine derivatives with enhanced potency and selectivity.

Exploit Target-Specific Pockets: Selectivity can be achieved by designing ligands that interact with unique features of the target protein. For example, CHK1 kinase has a polar amino acid (Asn59) in an interior pocket; designing inhibitors that form favorable interactions in this polar region can confer high selectivity over other kinases that have a hydrophobic residue at the equivalent position. nih.gov Similarly, targeting unique allosteric sites, as was done for the Grp94 Hsp90 paralog, is a powerful strategy for achieving selectivity. nih.gov

Control Regiochemistry: As demonstrated by potent N7-substituted antitubercular agents, controlling the point of attachment of substituents on the purine ring is fundamental. cuni.cz Synthesizing pure N7 or N9 isomers and evaluating them separately can unlock novel biological activities that would be missed in an isomeric mixture.

Optimize Ring Substituents: Potency can be systematically improved by exploring the chemical space at key positions (C2, C6, C8, N9). A common strategy involves identifying a "hinge-binding" motif (often the N1 and N6-amino group of adenine) and then modifying other positions to pick up additional favorable interactions with the target protein. imtm.cz

Scaffold Morphing and Bioisosteric Replacement: When a particular purine scaffold hits a ceiling in terms of potency or has undesirable properties, morphing the core into a related heterocycle can be a fruitful strategy. nih.gov Furthermore, the use of bioisosteres—for example, replacing a metabolically liable group with a more stable one like an oxetane (B1205548) ring—can improve pharmacokinetic properties like metabolic stability and solubility without sacrificing potency. acs.org

Table 5: Design Principles for Purine-Based Compounds

Principle Strategy Example Outcome Reference
Targeting Unique Features Design ligands to interact with non-conserved residues or allosteric sites. Highly selective CHK1 and Grp94 inhibitors. nih.govnih.gov
Regiochemical Control Develop synthetic routes to isolate specific isomers (e.g., N7 vs. N9). Discovery of potent N7-substituted antitubercular agents. nih.govcuni.cz
Systematic Substitution Explore a variety of functional groups at positions C2, C6, C8, and N9. Optimization of cytotoxicity in 2,6,9-trisubstituted purines. imtm.cz

| Scaffold Modification | Evolve the purine core to related heterocyclic systems (scaffold hopping). | Progression from a purine hit to a potent isoquinoline (B145761) inhibitor. | nih.gov |

Advanced Analytical Methodologies for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and prominent analytical technique known for its high selectivity and sensitivity, making it ideal for analyzing trace-level compounds in complex matrices. ddtjournal.com In LC-MS, chemical separation via liquid chromatography is followed by mass analysis, which offers the capability for quantitative analysis of targeted metabolites as well as global untargeted analysis. rsc.org For compounds like N,N-dibutyl-7H-purin-6-amine, which contains a purine (B94841) core and secondary amine functionalities, LC-MS methods are tailored to handle its specific chemical properties.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone for the definitive identification and precise quantification of specific molecules. ddtjournal.com This method provides excellent linearity and low limits of detection (LOD) and quantification (LOQ). mdpi.comresearchgate.net The process involves separating the target analyte from a mixture using an HPLC column, followed by ionization and detection by a tandem mass spectrometer.

For amine-containing compounds, reversed-phase liquid chromatography (RPLC) is a widely used separation technique. acs.org A typical setup might use a C18 column with a mobile phase gradient consisting of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid to improve peak shape and ionization efficiency. thermofisher.comjfda-online.com The mass spectrometer is operated in a mode such as multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor ion to product ion fragmentation, ensuring accurate quantification even in complex biological samples. jfda-online.comnih.gov

Compound Identification : Identification is confirmed by matching the retention time of the analyte with that of a known standard and by the specific mass transition (precursor/product ion pair) observed in the MS/MS analysis.

Quantification : The concentration of this compound is determined by creating a calibration curve from standards of known concentrations. mdpi.comacs.org The peak area of the analyte is proportional to its concentration in the sample.

A significant challenge in analyzing polar compounds like purine derivatives with standard RPLC is their poor retention on nonpolar stationary phases (e.g., C18). researchgate.netnih.gov Ion-Pairing Chromatography (IPC) is a variant of RPLC that addresses this issue by adding an ion-pairing reagent to the mobile phase. rsc.orgresearchgate.net This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and thus its retention on the reversed-phase column. rsc.orgnih.gov

For the analysis of polar amines and related compounds, cationic ion-pairing agents are used. Tributylamine is a common choice that effectively improves the retention of polar anionic species and is compatible with electrospray ionization in negative mode. rsc.orgnih.gov Conversely, for cationic species like protonated amines, reagents such as alkyl sulfonic acids can be employed. researchgate.net The use of N,N-dibutylamine itself as an ion-pairing reagent has been reported, highlighting its role in enhancing the retention of oligonucleotides through interactions with the phosphodiester backbone and nucleobases. biorxiv.org This approach allows for better separation of structurally similar polar analytes. nih.gov However, a drawback of IPC is the potential for ion suppression in the mass spectrometer and instrument contamination. researchgate.net

Chemical Derivatization Strategies for LC-MS Applications

Chemical derivatization is a frequently used strategy in LC-MS to improve the analytical properties of target compounds. ddtjournal.comnih.gov For molecules that exhibit poor chromatographic retention or low ionization efficiency, derivatization can introduce chemical moieties that enhance these characteristics, leading to significantly improved sensitivity and specificity. ddtjournal.comnih.gov This is particularly beneficial for amine-containing compounds. nih.govnih.gov

This compound contains a secondary amine group on the purine ring, which can be targeted for derivatization. The goals of derivatizing this amine are typically to:

Increase Hydrophobicity : Attaching a larger, nonpolar group increases the compound's retention time in RPLC, moving its peak away from the void volume where many other polar matrix components elute. ddtjournal.comnih.gov

Enhance Ionization Efficiency : Introducing a readily ionizable group, such as a tertiary amine or a group that holds a permanent charge, can dramatically increase the signal intensity in the mass spectrometer. ddtjournal.comnih.gov

Improve Fragmentation : Derivatization can lead to the formation of specific and predictable fragment ions upon collision-induced dissociation (CID), which is useful for creating highly selective MRM methods. ddtjournal.com

Studies have shown that combining derivatization with IPC can provide complementary coverage for analyzing the polar metabolome. acs.orgnih.govscispace.com

A variety of reagents are available for the derivatization of primary and secondary amines, each with its own reaction chemistry and resulting analytical benefits. nih.govnih.gov The choice of reagent depends on the specific goals of the analysis. nih.gov

Derivatizing Reagent Target Group(s) Typical Reaction Conditions Analytical Enhancement
Dansyl Chloride (Dns-Cl) Primary & Secondary Amines, Phenols ddtjournal.comnih.govReaction at 60°C for several minutes. ddtjournal.comImproves ionization efficiency; products are fluorescent. Considered a versatile reagent. nih.govresearchgate.net
9-fluorenylmethyl chloroformate (FMOC-Cl) Primary & Secondary Amines nih.govAlkaline conditions.Increases sensitivity and is useful for highly acidic chromatography conditions. nih.govnih.gov
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) Primary & Secondary Amines acs.orgacs.orgBorate buffer, heating at 55°C for 10 min. acs.orgscispace.comResults in derivatives with excellent chromatographic and mass spectrometric properties. acs.orgacs.org
o-Phthalaldehyde (OPA) Primary Amines (in the presence of a thiol) nih.govnih.govAmbient temperature, reaction completes in <2 min. nih.govCreates fluorescent products; versatile fluorogenic reagent. nih.gov Not ideal for secondary amines like this compound without modification.
Benzoyl Chloride Primary & Secondary AminesAlkaline conditions.More stable than OPA derivatives. nih.gov Enhances hydrophobicity. ddtjournal.com

The selection of a derivatization strategy requires careful optimization of reaction conditions such as pH, temperature, and reaction time to ensure complete and reproducible derivatization of the target analyte. nih.gov

Applications and Future Research Directions in Chemical Biology and Drug Discovery

Computational Chemistry in Accelerating Purine (B94841) Research

A variety of computational methods are employed to study purine derivatives. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, for instance, are used to build predictive models that correlate the chemical structure of purine analogues with their biological activity. nih.govmdpi.com These models help researchers understand which structural features are crucial for a compound's efficacy. mdpi.com For example, contour maps generated from CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) can reveal the importance of electrostatic, hydrophobic, and steric fields for the activity of CDK2 inhibitors derived from purine scaffolds. nih.govmdpi.com

Molecular docking is another critical technique used to predict how a purine derivative might bind to a biological target, such as a protein kinase. mdpi.commdpi.com This method simulates the interaction between the small molecule (ligand) and the receptor's binding site, calculating a docking score that estimates the binding affinity. nih.govmdpi.com Docking studies can identify key amino acid residues that form hydrogen bonds or other interactions with the ligand, providing valuable information for designing more potent and selective inhibitors. nih.govmdpi.com For instance, docking simulations have been used to study how purine derivatives interact with the active sites of EGFR and BRAF V600E, guiding the design of dual inhibitors. mdpi.com

Table 1: Computational Tools in Purine Derivative Research

Computational Tool Application in Purine Research Key Insights Provided
3D-Quantitative Structure-Activity Relationship (3D-QSAR) Predicts the biological activity of purine derivatives based on their 3D structure. nih.govmdpi.com Identifies key structural features (steric, electrostatic, hydrophobic) influencing compound potency and efficacy. mdpi.com
Virtual Screening Rapidly screens large libraries of chemical compounds to identify potential purine-based inhibitors against a specific target. nih.gov Narrows down the number of compounds for experimental testing, prioritizing those with the highest predicted activity. nih.gov
Molecular Docking Simulates the binding of purine derivatives into the active site of a target protein (e.g., kinases). mdpi.commdpi.com Predicts binding modes, affinity, and key interactions (e.g., hydrogen bonds) with amino acid residues. nih.govmdpi.com
Molecular Dynamics (MD) Simulations Simulates the motion and interaction of the purine derivative-protein complex over time. immunocure.usnih.gov Assesses the stability of the binding complex, reveals conformational changes, and provides a dynamic view of the interaction. mdpi.comnih.gov

| ADMET Prediction | In silico prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.gov | Helps in the early screening of drug candidates to filter out molecules with poor pharmacokinetic profiles or potential toxicity. nih.gov |

Integration of Multi-Omics Approaches in Compound Evaluation

The evaluation of novel chemical compounds in drug discovery has been revolutionized by the advent of multi-omics technologies. frontlinegenomics.comnih.gov This integrated approach combines data from various "omics" fields—such as genomics, transcriptomics, proteomics, and metabolomics—to provide a comprehensive, systems-level understanding of a compound's biological effects. nih.govnygen.io Rather than examining a single molecular endpoint, multi-omics analysis captures the intricate interplay between genes, proteins, and metabolites, offering a holistic view of the cellular response to a therapeutic agent like N,N-dibutyl-7H-purin-6-amine. nygen.iomdpi.com This approach is crucial for elucidating mechanisms of action, identifying biomarkers for efficacy and toxicity, and enabling precision medicine strategies. frontlinegenomics.comnygen.io

Genomics and Transcriptomics involve the study of an organism's complete set of DNA (genome) and RNA transcripts (transcriptome), respectively. In compound evaluation, these analyses can reveal how a purine derivative affects gene expression. nih.gov For example, gene set analysis can identify entire pathways that are significantly associated with a drug's cytotoxic effects, which might be missed when assessing individual genes. nih.gov Such studies have been used to find associations between the expression of specific gene sets and the cellular response to purine and pyrimidine (B1678525) antimetabolites. nih.gov

Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. nih.gov For purine analogues, proteomic analyses can identify changes in protein abundance or post-translational modifications that occur after treatment. acs.orgacs.org For instance, studies on purine analogs like cladribine (B1669150) and fludarabine (B1672870) in lymphoma cells have used proteomics to show that these compounds induce changes in proteins involved in metabolism, cell growth, and signal transduction. acs.orgfigshare.com These analyses also provided the first evidence that apoptosis induced by these purine analogs may involve endoplasmic reticulum (ER) stress. acs.orgacs.org

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small molecule metabolites. mdpi.com This approach directly reflects the physiological and pathological state of a biological system. mdpi.com Metabolomic analysis can elucidate how a compound like a purine derivative influences metabolic pathways. nih.gov For example, metabolomics has been used to show that non-purine-analog xanthine (B1682287) oxidoreductase inhibitors can preserve high-energy phosphates like ATP by blocking hypoxanthine (B114508) catabolism, shedding light on their organ-protective effects. nih.govresearchgate.net

By integrating these multi-omics datasets, researchers can construct a more complete picture of a drug's impact. nih.govyoutube.com For example, combining transcriptomic and proteomic data can reveal how changes in gene expression translate to functional changes at the protein level. nygen.io Similarly, integrating proteomic and metabolomic data can link alterations in enzyme levels to changes in metabolic pathways. nih.gov This multi-layered view accelerates drug discovery by enabling more informed decisions, from target validation and lead optimization to patient stratification in clinical trials. frontlinegenomics.comnygen.ioastrazeneca.com

Table 2: Multi-Omics Technologies in Compound Evaluation

Omics Technology Level of Analysis Key Applications in Evaluating Purine Derivatives
Genomics DNA Identifies genetic variations that may influence drug response (pharmacogenomics); assesses DNA damage and repair pathways affected by the compound. nih.gov
Transcriptomics RNA Measures changes in gene expression profiles in response to the compound; identifies affected signaling and metabolic pathways. frontlinegenomics.comnih.gov
Proteomics Proteins Quantifies changes in protein abundance and post-translational modifications; identifies direct protein targets and off-target effects. acs.orgacs.orgnih.gov
Metabolomics Metabolites Profiles changes in small-molecule metabolites to understand the compound's impact on cellular metabolism and energy status. mdpi.comnih.govmetaboanalyst.ca

| Multi-Omics Integration | System-wide | Connects changes across molecular layers (DNA, RNA, protein, metabolites) to build comprehensive models of the drug's mechanism of action and effects. nih.govnygen.iomdpi.com |

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Adenine (B156593)
Cladribine
Fludarabine
Erlotinib
Hypoxanthine
ATP (Adenosine triphosphate)
6-thioguanine
6-mercaptopurine
Gemcitabine
Arabinoside
Curcumin (B1669340)
Diclofenac
Theophylline
Caffeine
Lapatinib
5-aminoimidazole-4-carboxamide riboside (AICAr)
ZMP (AICAR monophosphate)
Inosine monophosphate (IMP)
Guanosine monophosphate (GMP)
5'-phosphoribosyl-1-pyrophosphate (PRPP)
Uric acid
N10-formyltetrahydrofolate
Thioguanine monophosphate (TGMP)
Febuxostat
Topiroxostat
Allopurinol

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-dibutyl-7H-purin-6-amine, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The compound can be synthesized via alkylation of adenine derivatives. A two-step approach is common: (1) protection of the purine N9 position to avoid side reactions, followed by (2) regioselective dibutylation at the N6 amine using butyl halides under basic conditions (e.g., K₂CO₃ in DMF). Yield optimization may involve temperature control (60–80°C), solvent polarity adjustments, or catalytic phase-transfer agents. Purity can be monitored via HPLC with UV detection (λ = 260 nm) .

Q. How can the structural identity of This compound be confirmed?

  • Methodological Answer : Use X-ray crystallography (if crystals are obtainable) with SHELXL for refinement , complemented by 1^1H/13^{13}C NMR (e.g., δ ~7.8 ppm for purine H8, δ ~3.2 ppm for dibutyl CH₂ groups). High-resolution mass spectrometry (HRMS) in ESI+ mode can confirm the molecular ion [M+H]⁺. Mercury software aids in visualizing crystallographic data and comparing bond lengths/angles with related purine derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for This compound analogs?

  • Methodological Answer : Discrepancies in biological activity (e.g., kinase inhibition vs. no effect) may stem from variations in assay conditions (e.g., ATP concentration, pH). Validate findings using orthogonal assays:

  • In vitro: Competitive binding assays with radiolabeled ATP.
  • In silico: Molecular docking (AutoDock Vina) to compare binding poses with known ligands.
    Cross-reference crystallographic data (e.g., hydrogen bonding patterns) from SHELXL-refined structures . Statistical tools like principal component analysis (PCA) can identify confounding variables .

Q. How does the dibutyl substitution influence the compound’s interaction with biological targets compared to smaller alkyl groups (e.g., methyl)?

  • Methodological Answer : Perform comparative molecular dynamics (MD) simulations (GROMACS) to assess steric effects and lipophilicity. Experimentally, measure logP values (shake-flask method) to quantify hydrophobicity. Use surface plasmon resonance (SPR) to compare binding kinetics (kₐ, k𝒹) of dibutyl vs. dimethyl analogs. Structural data from NIST-standardized purine derivatives can guide SAR interpretations .

Q. What analytical methods are recommended to detect trace impurities or degradation products in This compound?

  • Methodological Answer : Employ LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to identify impurities. For oxidation products, use H₂O₂ stress testing followed by NMR (e.g., new carbonyl peaks at δ ~180 ppm). Cross-validate with reference standards from NIST databases . Nitrosamine risk assessment protocols (EMA guidelines) may apply if nitroso impurities are suspected.

Q. How can computational modeling predict the metabolic stability of This compound?

  • Methodological Answer : Use CYP450 isoform-specific docking (e.g., CYP3A4, CYP2D6) in Schrödinger Suite to identify metabolic hotspots. Validate predictions with liver microsome assays (e.g., rat/human S9 fraction). Compare results with structurally related compounds like kinetin (N-furfuryl analog) or dimethylpurines .

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